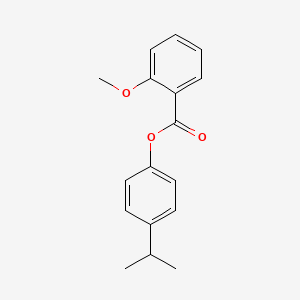

1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine and related compounds involves several chemical reactions. For instance, Mokrov et al. (2019) synthesized a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, demonstrating the synthesis process and the relationship between structure and activity (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine has been studied extensively. Zhang et al. (2007) characterized a new derivative of 2,5-piperazinedione, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, using various analytical methods, including X-ray diffraction, providing insights into the molecular structure of similar compounds (Zhang et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine are influenced by its functional groups. Studies on related compounds, such as those by Kawashima et al. (1991), have investigated the metabolites and biotransformation pathways, revealing insights into the chemical properties and reactions of similar compounds (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of compounds in the piperazine class, including solubility, melting point, and stability, are crucial for their application in various fields. The synthesis and characterization of similar compounds, as reported by researchers like Bektaş et al. (2010), provide valuable information on these aspects (Bektaş et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and pH stability, are essential for understanding the behavior of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine. Research on related compounds, such as that by Sanjeevarayappa et al. (2015), provides insights into these properties, aiding in the comprehensive understanding of this compound (Sanjeevarayappa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Cardiotropic Activity

Researchers have synthesized new compounds, including those related to 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine, to investigate their cardiotropic activities. For instance, a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and compared for their cardiotropic activity, revealing significant antiarrhythmic effects in certain models (G. Mokrov et al., 2019). This study highlights the potential of these compounds in developing treatments for cardiac arrhythmias.

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of derivatives of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Rahul P. Jadhav et al., 2017).

Bioactivities of Phenolic Mannich Bases

Mannich bases with piperazines have been synthesized, including variants with 1-(2-methoxyphenyl)piperazine, and evaluated for their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. This research provides insights into the therapeutic potential of these compounds in cancer treatment and enzyme inhibition (H. Gul et al., 2019).

Imaging Agents

Methoxyphenyl piperazine-dithiocarbamate capped silver nanoparticles were synthesized for application as targeted optical imaging agents. These conjugated nanoparticles aim at extremely low detection limits for 5HT1A receptors, showcasing the adaptability of methoxyphenyl piperazine derivatives in developing imaging tools for medical diagnostics (S. Chaturvedi et al., 2018).

Eigenschaften

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c1-23-18-5-3-2-4-17(18)22-10-8-21(9-11-22)13-14-6-7-15(19)12-16(14)20/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQBTAVEBNUVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)

![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)

![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)

![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)